molecular formula C19H26Cl3N7 B1150263 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride

Cat. No.: B1150263
M. Wt: 458.8 g/mol
InChI Key: YFAKNNUHXLCNLG-FZMMWMHASA-N
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Scientific Research Applications

CGP 74514 dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of CDK1 and its effects on cell cycle regulation.

    Biology: Investigated for its role in modulating cell signaling pathways, particularly those involving Akt phosphorylation.

    Medicine: Explored as a potential therapeutic agent for treating leukemia and other cancers due to its ability to induce mitochondrial damage in cancer cells.

    Industry: Utilized in the development of new CDK1 inhibitors and related compounds for pharmaceutical research.

Preparation Methods

The synthesis of CGP 74514 dihydrochloride involves several steps, starting with the preparation of the core purine structure. The synthetic route typically includes:

Chemical Reactions Analysis

CGP 74514 dihydrochloride undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions can modify the functional groups on the purine ring, potentially altering its biological activity.

    Substitution: Common reagents include halogenating agents for introducing the 3-chlorophenyl group.

    Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

CGP 74514 dihydrochloride exerts its effects primarily by inhibiting CDK1, a key regulator of the cell cycle. By binding to the active site of CDK1, it prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. The compound also reduces Akt phosphorylation, which is involved in cell survival pathways, thereby enhancing its cytotoxic effects .

Comparison with Similar Compounds

CGP 74514 dihydrochloride is unique among CDK1 inhibitors due to its high potency (IC50 = 25 nM) and selectivity. Similar compounds include:

CGP 74514 dihydrochloride stands out due to its specific inhibition of CDK1 and its ability to reduce Akt phosphorylation, making it a valuable tool in cancer research .

Properties

Molecular Formula

C19H26Cl3N7

Molecular Weight

458.8 g/mol

IUPAC Name

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride

InChI

InChI=1S/C19H24ClN7.2ClH/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21;;/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26);2*1H/t14-,15+;;/m0../s1

InChI Key

YFAKNNUHXLCNLG-FZMMWMHASA-N

Isomeric SMILES

CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl.Cl.Cl

SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl.Cl

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl.Cl

Synonyms

rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride

Origin of Product

United States

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